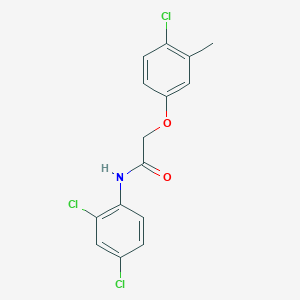

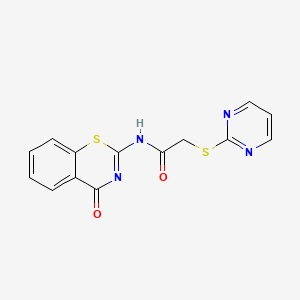

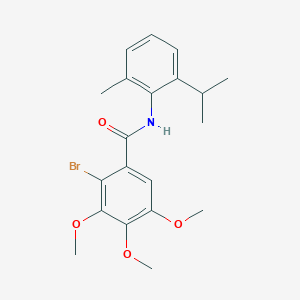

N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of N-(3,5-dimethoxyphenyl)acetamide , which is a chemical compound with the linear formula C10H13NO3 . It’s part of a family of molecules that have shown a range of potent biological properties .

Synthesis Analysis

While the specific synthesis process for “N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide” is not available, similar compounds such as N-(3,5-dimethoxyphenyl)acridin-9-amine have been synthesized through processes like the Ullmann condensation of 2-chlorobenzoic acid and 3,5-dimethoxyaniline .Applications De Recherche Scientifique

Anticancer Activity

N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide: has been studied for its potential as an anticancer agent. A derivative of this compound, N-(3,5-dimethoxyphenyl)acridin-9-amine (G4) , was synthesized and evaluated for its cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HT29 (colon cancer), and HL60 (leukemia) . The compound exhibited significant antiproliferative activity, particularly against the HL60 cancer cell line, without showing signs of acute toxicity in animal models .

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The compound’s derivatives have been explored as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in cancer development. Specifically, a related compound, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide , demonstrated strong inhibitory activity against FGFR1 with an IC50 value of about 30.2 nM . This suggests potential applications in targeted cancer therapies.

Synthesis of Heterocycles

The structural motif of N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide is useful in the synthesis of heterocyclic compounds. These heterocycles are important in pharmaceutical chemistry due to their diverse biological activities. The compound has been used in the Ullmann condensation reaction to synthesize acridine derivatives, which are known for their anticancer properties .

Template-Directed Synthesis

This compound has been utilized in the template-directed synthesis of complex organic structures such as [n]rotaxanes. These are mechanically interlocked molecules with potential applications in molecular machines and nanotechnology .

Preparation of Trisammonium Salts

In the field of organic synthesis, N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide has been used to prepare trisammonium tris(hexafluoro phosphate) salts. These salts are relevant in various chemical reactions and can serve as intermediates for further synthetic applications .

Drug Design and Discovery

The compound’s framework is valuable in the design and discovery of new drugs. Its derivatives have been incorporated into molecules that target specific receptors or enzymes, contributing to the development of novel therapeutic agents .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been found to target thymidylate synthase , a crucial enzyme in the DNA synthesis pathway. This enzyme is often targeted by anticancer drugs to inhibit cell proliferation.

Pharmacokinetics

Similar compounds have shown variable bioavailability, with some demonstrating greater bioavailability and total plasma levels of both the parent compound and metabolites than others .

Propriétés

IUPAC Name |

N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-19-12-6-11(7-13(8-12)20-2)17-16(18)10-3-4-14-15(5-10)22-9-21-14/h3-8H,9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSXGHBDLHTQRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B5705326.png)

![2-methyl-4-nitro-3-[(phenylsulfonyl)methyl]pyridine](/img/structure/B5705342.png)

![1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B5705361.png)

![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5705378.png)

![N-(3-{N-[(2,4-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5705384.png)

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B5705389.png)